

# In-Depth Technical Guide: The OXYL-1-NHS Spin Label

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## Compound of Interest

**Compound Name:** 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester

**Cat. No.:** B013816

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This technical guide provides a comprehensive overview of the OXYL-1-NHS spin label, a critical tool for site-directed spin labeling (SDSL) studies in molecular biology and drug development. This document details its chemical structure, a summary of its quantitative properties, and a descriptive synthesis protocol.

## Core Structure and Functionality

The OXYL-1-NHS spin label, formally known as 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate N-hydroxysuccinimide ester, is a nitroxide-containing molecule designed for the covalent labeling of biomolecules.<sup>[1]</sup> Its core structure consists of a stable nitroxide radical housed within a pyrroline ring. This paramagnetic center is the basis for its utility in electron paramagnetic resonance (EPR) spectroscopy.

The key to its functionality lies in the N-hydroxysuccinimide (NHS) ester group. This highly reactive moiety readily couples with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This specificity allows for the targeted introduction of the spin label into proteins, nucleic acids, and other amine-containing molecules of interest.

Chemical Structure:

## Quantitative Data Summary

The following table summarizes key quantitative data for the OXYL-1-NHS spin label, compiled from various commercial and scientific sources.

Property	Value	Reference
Formal Name	3-[[[(2,5-dioxo-1-pyrrolidinyloxy)carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy]	[1]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>2</sub> O <sub>5</sub>	[1]
Molecular Weight	281.3 g/mol	[1]
Appearance	Yellow crystalline solid	[2]
Purity	≥98%	[2]
Melting Point	172.5-178.5 °C	[2]

## Synthesis of OXYL-1-NHS Spin Label

The synthesis of OXYL-1-NHS is a two-step process that begins with the preparation of its carboxylic acid precursor, 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (also known as "tempyo"). This is followed by the activation of the carboxylic acid group via esterification with N-hydroxysuccinimide.

## Experimental Protocol

### Step 1: Synthesis of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl (Tempyo)

A detailed, peer-reviewed synthesis for 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl is not readily available in the public domain. However, analogous procedures for similar carboxylated pyrrolidine nitroxides have been described. These methods generally involve the cyclization of an appropriate amino acid precursor with a ketone, followed by oxidation to form the nitroxide radical. For the purpose of this guide, we will describe a generalized approach based on established chemical principles for nitroxide synthesis.

## Step 2: NHS Esterification of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl

This step involves the coupling of the carboxylic acid group of the nitroxide with N-hydroxysuccinimide (NHS) to form the active ester. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

### Materials:

- 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl
- N-hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Stirring apparatus
- Reaction vessel

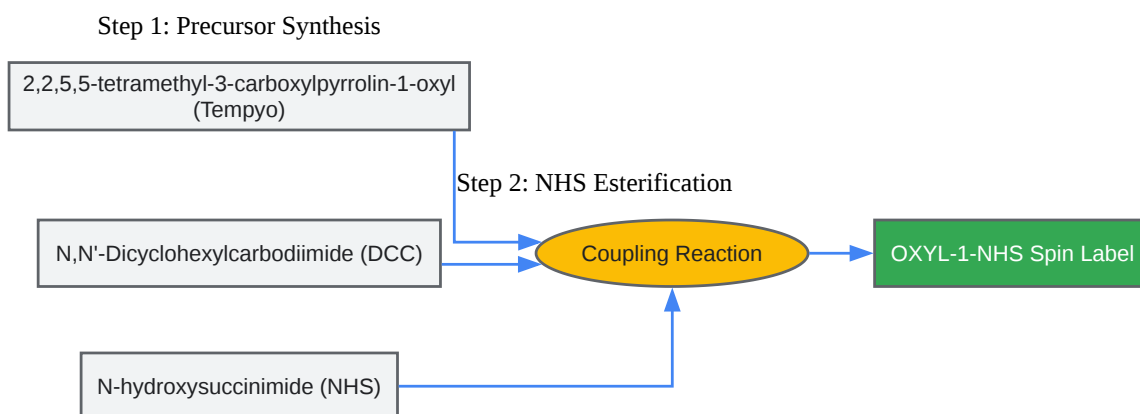
### Procedure:

- **Dissolution:** In a clean, dry reaction vessel, dissolve 1 equivalent of 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl and 1.1 equivalents of N-hydroxysuccinimide in a minimal amount of anhydrous solvent.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
- **Addition of Coupling Agent:** Slowly add a solution of 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent to the cooled mixture.
- **Reaction:** Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and continue stirring overnight. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.
- **Work-up and Purification:**
  - Filter the reaction mixture to remove the precipitated DCU.

- Wash the filtrate with a small amount of cold solvent.
- The solvent is then removed from the filtrate under reduced pressure to yield the crude OXYL-1-NHS spin label.
- Further purification can be achieved by recrystallization or column chromatography to obtain the final product with high purity.

## Synthesis Workflow

The following diagram illustrates the logical flow of the OXYL-1-NHS synthesis process.



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